![molecular formula C9H14N2O4Pt B12894441 Platinum, (2-aminocyclohexanemethanamine-N,N')[ethane-dioato(2-)-O,O']-, (SP-4-3), (1S-trans)](/img/structure/B12894441.png)
Platinum, (2-aminocyclohexanemethanamine-N,N')[ethane-dioato(2-)-O,O']-, (SP-4-3), (1S-trans)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Platinum, (2-aminocyclohexanemethanamine-N,N’)[ethane-dioato(2-)-O,O’]-, (SP-4-3), (1S-trans) is a complex platinum compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure and properties, which make it a valuable subject of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Platinum, (2-aminocyclohexanemethanamine-N,N’)[ethane-dioato(2-)-O,O’]-, (SP-4-3), (1S-trans) typically involves the reaction of platinum salts with 2-aminocyclohexanemethanamine and ethane-dioic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired complex. The reaction mixture is then heated to promote the coordination of the ligands to the platinum center.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
Platinum, (2-aminocyclohexanemethanamine-N,N’)[ethane-dioato(2-)-O,O’]-, (SP-4-3), (1S-trans) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of platinum oxides.
Reduction: It can be reduced to lower oxidation states of platinum using reducing agents like hydrogen or hydrazine.
Substitution: The ligands in the complex can be substituted with other ligands, such as halides or phosphines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents like hydrogen gas or sodium borohydride are used.
Substitution: Ligand exchange reactions often involve halides like chloride or bromide in the presence of a suitable solvent.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield platinum dioxide, while reduction can produce platinum metal or lower oxidation state complexes.
科学的研究の応用
Platinum, (2-aminocyclohexanemethanamine-N,N’)[ethane-dioato(2-)-O,O’]-, (SP-4-3), (1S-trans) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: The compound is studied for its interactions with biological molecules, such as proteins and DNA.
Industry: The compound is used in the development of advanced materials and coatings due to its unique properties.
作用機序
The mechanism of action of Platinum, (2-aminocyclohexanemethanamine-N,N’)[ethane-dioato(2-)-O,O’]-, (SP-4-3), (1S-trans) involves its interaction with molecular targets such as DNA and proteins. The platinum center coordinates with nucleophilic sites on DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This mechanism is particularly relevant in its potential use as an anticancer agent.
類似化合物との比較
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug with a similar mechanism of action.
Carboplatin: Another platinum compound used in cancer therapy, known for its reduced side effects compared to cisplatin.
Oxaliplatin: A platinum-based drug used in the treatment of colorectal cancer.
Uniqueness
Platinum, (2-aminocyclohexanemethanamine-N,N’)[ethane-dioato(2-)-O,O’]-, (SP-4-3), (1S-trans) is unique due to its specific ligand structure, which imparts distinct chemical and biological properties. Its ability to form stable complexes with various ligands makes it a versatile compound for research and industrial applications.
特性
分子式 |
C9H14N2O4Pt |
|---|---|
分子量 |
409.30 g/mol |
IUPAC名 |
[(1R,2S)-2-azanidylcyclohexyl]methylazanide;oxalate;platinum(4+) |
InChI |
InChI=1S/C7H14N2.C2H2O4.Pt/c8-5-6-3-1-2-4-7(6)9;3-1(4)2(5)6;/h6-9H,1-5H2;(H,3,4)(H,5,6);/q-2;;+4/p-2/t6-,7+;;/m1../s1 |
InChIキー |
AUQXSXNIBCEHNB-VJBFUYBPSA-L |
異性体SMILES |
C1CC[C@@H]([C@H](C1)C[NH-])[NH-].C(=O)(C(=O)[O-])[O-].[Pt+4] |
正規SMILES |
C1CCC(C(C1)C[NH-])[NH-].C(=O)(C(=O)[O-])[O-].[Pt+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[6-Amino-2-(diethylamino)pyrimidin-4-yl]amino}ethan-1-ol](/img/structure/B12894368.png)
![N-(2,6-dimethylphenyl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B12894373.png)
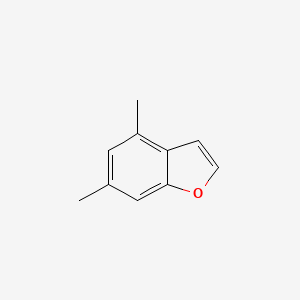
![1-{3-[8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl]phenyl}ethan-1-one](/img/structure/B12894390.png)

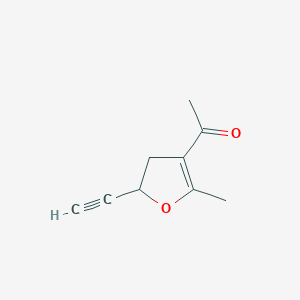
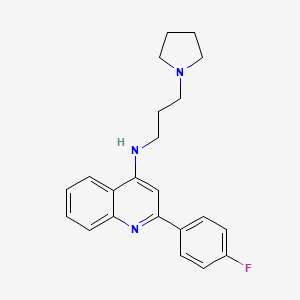

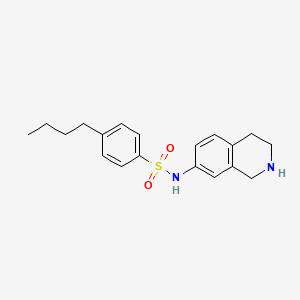

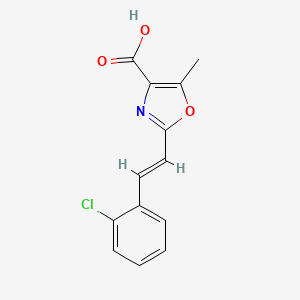
![N-{3-Amino-1-[4-(1H-pyrazol-4-yl)phenyl]propyl}-4-chlorobenzamide](/img/structure/B12894440.png)
